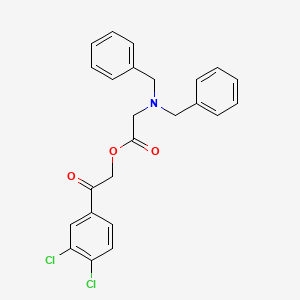![molecular formula C20H22N2O5S B4953639 2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid](/img/structure/B4953639.png)
2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, valdecoxib. This compound is used for the treatment of pain, inflammation, and fever.
Mecanismo De Acción
2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid works by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are chemicals that cause pain, inflammation, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. It has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of cartilage. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid in lab experiments is its specificity for COX-2. This allows researchers to study the effects of COX-2 inhibition without affecting COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and nephrotoxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid. One direction is the development of new COX-2 inhibitors that are more selective and less toxic than this compound. Another direction is the study of the effects of this compound on other inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Additionally, the potential use of this compound in the treatment of cancer and neurological disorders warrants further investigation.
Conclusion:
This compound is a chemical compound that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the enzyme COX-2, which is responsible for the production of prostaglandins. It has several biochemical and physiological effects and has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Its potential use in the treatment of cancer and neurological disorders warrants further investigation.
Métodos De Síntesis
2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid is synthesized by reacting 4-(methylsulfonyl)phenylhydrazine with 2-(4-chlorobenzoyl)benzoic acid in the presence of a base. The resulting compound is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
2-(methyl{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-21(18-10-6-5-9-17(18)20(24)25)19(23)15-11-13-22(14-12-15)28(26,27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPSLLVIAGKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(diethylamino)-2-oxoethyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4953574.png)
![6-methyl-5-{5-[3-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4953577.png)

![1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4953592.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(2-chlorophenyl)ethyl]propanamide](/img/structure/B4953597.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)
![ethyl 2-benzyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4953607.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4953614.png)


![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4953646.png)
![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953653.png)

![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4953668.png)
